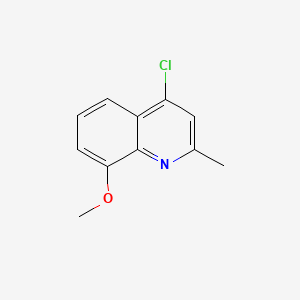

4-Chloro-8-methoxy-2-methylquinoline

描述

Historical Context and Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry

Quinoline, a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. researchgate.netorientjchem.orgsci-hub.se It was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. rsc.org The quinoline scaffold is a cornerstone in the history of medicinal chemistry, largely due to its presence in naturally occurring alkaloids with potent biological activities. researchgate.net The most prominent historical example is quinine (B1679958), an alkaloid extracted from the bark of the Cinchona tree, which was used as an effective antimalarial drug for over a century after its isolation in 1820. rsc.orgresearchgate.netglobalresearchonline.net The success of quinine spurred the development of synthetic quinoline-based drugs like chloroquine (B1663885) and primaquine, cementing the quinoline nucleus as a "privileged scaffold" in drug discovery. researchgate.netnih.gov This term refers to molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme target, making them highly valuable in the design of novel therapeutic agents. nih.govtandfonline.com The versatility of the quinoline ring system, which allows for extensive synthetic modification, has further solidified its significance in the ongoing search for new and effective medicines. researchgate.netorientjchem.org

Prevalence of Quinoline Derivatives in Biologically Active Compounds

The quinoline nucleus is a fundamental component in a vast array of biologically active compounds, spanning numerous therapeutic areas. orientjchem.orgresearchgate.net Its derivatives have been extensively investigated and developed as drugs with a wide spectrum of pharmacological activities. researchgate.netnih.gov These include well-established antimalarial drugs such as chloroquine, quinine, and mefloquine. rsc.orgbiointerfaceresearch.com Beyond their use in combating malaria, quinoline derivatives are prominent as antibacterial agents, with the fluoroquinolone class (e.g., ciprofloxacin) being a notable example since the 1980s. rsc.orgbiointerfaceresearch.com

The scaffold's utility extends to oncology, where quinoline-based compounds like camptothecin (B557342) and its analogs have shown significant anticancer activity. rsc.orgnih.gov More than twenty quinoline-based drug candidates are currently undergoing clinical investigation for cancer therapy. nih.govtandfonline.com The range of biological activities also includes antiviral, anti-inflammatory, antifungal, anticonvulsant, anthelmintic, and cardiovascular effects. orientjchem.orgnih.govresearchgate.netnih.govbiointerfaceresearch.com This wide-ranging bioactivity underscores the importance of the quinoline scaffold as a key building block in the development of new pharmaceutical agents. researchgate.netbenthamdirect.com

Overview of Structure-Activity Relationship (SAR) Studies in Quinoline Research

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for designing and optimizing new drugs by examining the relationship between a molecule's chemical structure and its biological activity. orientjchem.org In quinoline research, SAR studies have been instrumental in identifying the specific structural features required for therapeutic efficacy and in modifying derivatives to enhance potency and selectivity. orientjchem.orgresearchgate.net

These studies have shown that the biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. researchgate.net For instance, in the development of antibacterial quinolones, the introduction of a fluorine atom at the C6-position was found to significantly boost antibacterial activity. orientjchem.org Similarly, for antimalarial and antiprion activity, the type of terminal group linked to the quinoline core plays a critical role. nih.gov SAR studies have also revealed that substitutions at various positions, such as the R-7 and R-8 positions for styrylquinolines or the 3-position for certain adrenoceptor antagonists, are critical for specific biological activities. nih.govresearchgate.net These investigations allow chemists to precisely tune the chemical properties of the molecules to improve interactions with biological targets, such as enzymes or receptors, thereby enhancing their therapeutic effect. nih.govresearchgate.net

Chemical Profile of 4-Chloro-8-methoxy-2-methylquinoline

This compound is a quinoline derivative with the chemical formula C₁₁H₁₀ClNO. quinoline-thiophene.com It is a solid, often appearing as a white to light yellow or yellow crystalline powder. quinoline-thiophene.comlookchem.com This compound serves as a key intermediate and building block in organic synthesis, particularly in the field of medicinal chemistry. quinoline-thiophene.com

The structure features a quinoline core with three substituents: a chloro group at position 4, a methoxy (B1213986) group at position 8, and a methyl group at position 2. The chlorine atom at the 4-position makes the compound susceptible to nucleophilic substitution reactions, a key feature for its use in synthesizing more complex molecules. quinoline-thiophene.com The methoxy group may influence the compound's lipophilicity, potentially improving its ability to cross cell membranes.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀ClNO | sigmaaldrich.comsynquestlabs.com |

| Molecular Weight | 207.66 g/mol | sigmaaldrich.com |

| CAS Number | 64951-58-2 | sigmaaldrich.comsynquestlabs.com |

| Appearance | Solid, white to light yellow powder | quinoline-thiophene.com |

| Melting Point | 80-85 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 308.8 °C at 760 mmHg | lookchem.com |

| Solubility in Water | Low | quinoline-thiophene.com |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., ethanol (B145695), dichloromethane) | quinoline-thiophene.com |

This table is interactive. Click on the headers to sort the data.

Synthesis and Research Applications

The synthesis of this compound can be achieved through various organic synthesis strategies. quinoline-thiophene.com One approach involves using heterocyclic compounds like pyridine derivatives as starting materials, constructing the quinoline structure through a series of substitution and cyclization reactions. quinoline-thiophene.com Another documented synthesis involves N,N-dimethyl-aniline and trichlorophosphate as reactants. thoreauchem.com

In terms of research, this compound is primarily utilized as a synthetic building block for creating more complex molecules with potential pharmacological activities. quinoline-thiophene.com It has been identified as a precursor or intermediate in the synthesis of compounds with potential antimalarial and anticancer properties. quinoline-thiophene.com For example, it has been used as a starting material for the development of agents targeting pathways involved in cancer cell proliferation. One study noted its use in synthesizing compounds tested for efficacy against human liver cancer cells. It is also employed in materials science research for its potential in developing organic semiconductors and specialized polymers. quinoline-thiophene.com

Structure

3D Structure

属性

IUPAC Name |

4-chloro-8-methoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7-6-9(12)8-4-3-5-10(14-2)11(8)13-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSCPZBPNUZBOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355586 | |

| Record name | 4-Chloro-8-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64951-58-2 | |

| Record name | 4-Chloro-8-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-8-methoxy-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 8 Methoxy 2 Methylquinoline

Precursor Synthesis and Starting Materials

The initial phase in the synthesis of 4-Chloro-8-methoxy-2-methylquinoline involves the construction of the foundational quinoline (B57606) ring system with the desired oxygen and methyl functionalities in place.

The synthesis of the quinolinone core, such as 8-methoxy-2-methylquinolin-4-ol, typically begins with appropriately substituted anilines. While direct synthesis routes for this specific precursor are varied, a common approach is the cyclization of an aniline (B41778) with a β-ketoester. For instance, the reaction of 2-methoxyaniline with ethyl acetoacetate (B1235776) under thermal conditions is a standard method for constructing the 4-hydroxy-2-methylquinoline (B36942) skeleton, which exists in tautomeric equilibrium with the quinolin-4-one form. Microwave-assisted synthesis starting from anilines and diethyl malonate has also been confirmed as a high-yielding approach for similar structures.

A crucial step in generating a reactive intermediate for substitution is the conversion of a quinolinedione precursor to a dichloroquinoline derivative. The chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one serves as a representative example of this transformation. This reaction is effectively carried out using a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅), which successfully converts the hydroxyl and oxo groups into chloro groups, yielding 2,4-dichloro-8-methylquinoline. mdpi.comresearchgate.net This dichloro-intermediate is highly valuable for subsequent selective functionalization.

Chlorination Reactions

Chlorination is a pivotal step in the synthesis, transforming the relatively unreactive quinolinone precursors into versatile chloroquinoline intermediates.

The conversion of quinolinone or hydroxyquinoline moieties to their corresponding chloroquinolines is a fundamental process in quinoline chemistry. This transformation is typically achieved by treating the quinolinone substrate with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is one of the most widely used and effective reagents for this purpose. google.comresearchgate.net The reaction involves the nucleophilic attack of the quinolinone oxygen on the phosphorus atom, leading to the formation of a phosphorylated intermediate that is subsequently displaced by a chloride ion to yield the chloroquinoline product. nih.govresearchgate.net

The efficiency of the chlorination process using phosphorus oxychloride can be significantly influenced by the reaction conditions. Research into the chlorination of analogous heterocyclic systems like quinazolones reveals that the reaction proceeds in two distinct stages that can be controlled by temperature. nih.govresearchgate.net

Phosphorylation: An initial phosphorylation reaction occurs at lower temperatures (below 25 °C) under basic conditions to form various phosphorylated intermediates. nih.govresearchgate.net

Chlorination: The conversion of these intermediates to the final chloro-product is achieved by heating the reaction mixture, typically to temperatures between 70-90 °C. nih.govresearchgate.net

A minimum of one molar equivalent of POCl₃ is generally required for the efficient conversion to the product. nih.gov In some procedures, the reaction is carried out at reflux for several hours to ensure completion. commonorganicchemistry.com The workup often involves carefully pouring the reaction mixture into ice water and neutralizing it with a base like sodium bicarbonate. commonorganicchemistry.com

| Starting Material (SM) Type | Reagent(s) | Temperature | Time | Outcome |

|---|---|---|---|---|

| Quinolinone | POCl₃ | Reflux | 2 h | Chloroquinoline Product |

| Quinolinone | Neat POCl₃ | 140-145 °C | 1 h | Complete conversion to Chloroquinoline |

| Quinolinone | POCl₃ | 170 °C (sealed tube) | 16 h | Chloroquinoline Product |

| Quinazolone | POCl₃ | 70-90 °C | N/A | Clean turnover to Chloroquinazoline |

This table summarizes various reaction conditions for the chlorination of quinolinone-type compounds using phosphorus oxychloride, based on literature examples. nih.govcommonorganicchemistry.com

Alkylation Reactions

Alkylation reactions are essential for introducing specific alkyl or alkoxy groups onto the quinoline scaffold, as well as for further derivatization. In the context of synthesizing 8-methoxyquinolines, alkylation of a precursor like 8-hydroxy-2-methylquinoline is a direct method. This can be accomplished through a simple nucleophilic substitution using an alkyl halide (e.g., methyl iodide) in the presence of a base such as potassium carbonate in a solvent like DMF. nih.gov

Furthermore, chloroquinoline intermediates are themselves substrates for various alkylation reactions. For instance, the sulfur atom of 4-chloroquinoline-2-thiones can be alkylated using reagents like dimethyl sulfate (B86663) or ethyl iodide to produce 2-alkylthio-4-chloroquinolines. mdpi.com Similarly, the nitrogen atoms of amino-substituted quinolines can be alkylated, for example, through reaction with sodium hydride and an alkylating agent in DMF. scholaris.ca These reactions highlight the versatility of the quinoline ring system for further functionalization.

Alkylation of this compound with 2-chloroethyl chloride

A key functionalization pathway for this compound involves its alkylation with 2-chloroethyl chloride. This reaction specifically targets the nitrogen atom of the quinoline ring, leading to the formation of a new carbon-nitrogen bond and yielding a quaternary ammonium (B1175870) salt. However, under basic conditions, the reaction typically proceeds via alkylation at the 3-position of the quinoline ring, resulting in the formation of 4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline. This process is significant as the introduced chloroethyl group can act as a reactive handle for further synthetic modifications, potentially forming covalent bonds with nucleophilic sites on various molecules.

The synthesis is generally carried out by reacting this compound with 2-chloroethyl chloride in the presence of a suitable base and solvent. The reaction mechanism is believed to involve the deprotonation of the quinoline precursor, followed by a nucleophilic attack on the electrophilic 2-chloroethyl chloride.

Considerations of Base and Solvent Effects in Alkylation

The choice of base and solvent is critical in the alkylation of this compound and significantly influences the reaction's efficiency and outcome.

Bases: Strong bases are typically employed to facilitate the deprotonation step. Commonly used bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The strength of the base must be sufficient to generate the nucleophilic species that will react with the alkylating agent.

Solvents: Aprotic solvents are generally preferred for this reaction to avoid interference with the reactive intermediates. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are common choices as they can effectively dissolve the reactants and stabilize charged intermediates formed during the reaction. The polarity and boiling point of the solvent can also affect the reaction rate and yield.

The interplay between the base and solvent system is crucial for optimizing the synthesis of the desired alkylated quinoline derivative.

Table 1: Typical Reaction Conditions for the Alkylation of this compound

| Parameter | Condition | Rationale |

| Alkylation Agent | 2-chloroethyl chloride | Provides the electrophilic chloroethyl group for addition. |

| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | Strong bases that facilitate the deprotonation of the quinoline. |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Aprotic solvents that dissolve reactants and stabilize intermediates. |

Alternative Synthetic Routes and Modifications

Beyond direct alkylation, a broader range of synthetic strategies exists for constructing the core quinoline scaffold and its functionalized derivatives. These can be categorized into classical multi-step syntheses and modern, environmentally friendly approaches.

Multi-step Synthetic Strategies for Functionalized Quinoline Derivatives

The synthesis of the quinoline ring system is a well-established area of organic chemistry, with several named reactions providing versatile routes to a wide array of derivatives. researchgate.net These methods often involve the condensation of anilines with various carbonyl compounds. While not all directly produce this compound, they are fundamental for creating the initial quinoline core which can be subsequently modified. quinoline-thiophene.comnih.gov

Classical methods for quinoline synthesis include:

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. researchgate.nettandfonline.com

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds. researchgate.net

Conrad-Limpach-Knorr Synthesis: This involves the reaction of anilines with β-ketoesters. researchgate.net

Pfitzinger Reaction: This route uses isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. mdpi.com

Friedländer Synthesis: This involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. mdpi.comtandfonline.com

Gould-Jacobs Reaction: This multi-step synthesis starts from an aniline and an ethoxymethylenemalonic ester derivative. tandfonline.com

These traditional methods, while effective, often require harsh reaction conditions, such as high temperatures and strong acids, and may generate significant chemical waste. researchgate.nettandfonline.com More contemporary approaches often utilize multi-component reactions (MCRs), which can construct complex molecules like quinolines in a single step from multiple starting materials, improving efficiency and atom economy. rsc.org

Table 2: Comparison of Classical Quinoline Synthesis Methods

| Synthetic Method | Reactants | Key Features | Drawbacks |

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | One of the oldest and most widespread methods. researchgate.netquora.com | Harsh conditions, often violent reaction. researchgate.net |

| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl compound | More versatile than the Skraup synthesis. researchgate.net | Can produce byproducts. |

| Conrad-Limpach | Aniline, β-ketoester | Good for producing 4-hydroxyquinolines (quinolinones). researchgate.netmdpi.com | Requires cyclization at high temperatures. |

| Pfitzinger Reaction | Isatin, carbonyl compound, strong base | Produces quinoline-4-carboxylic acids. mdpi.com | Can be inefficient with some substrates. mdpi.com |

| Friedländer Synthesis | 2-aminobenzaldehyde/ketone, compound with α-methylene group | High yields and regioselectivity. tandfonline.comtandfonline.com | Availability of substituted 2-aminobenzaldehydes can be limited. mdpi.com |

Green Chemistry Approaches in Quinoline Synthesis

Key green chemistry strategies applied to quinoline synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695). tandfonline.com

Microwave-Assisted Synthesis: Employing microwave irradiation to dramatically reduce reaction times and often improve yields compared to conventional heating. researchgate.nettandfonline.com

Catalysis: Utilizing various catalysts, including metal nanoparticles (e.g., copper, silver, titanium dioxide), biocatalysts, and solid acid catalysts, to enhance reaction rates and selectivity under milder conditions. nih.govtandfonline.combohrium.com These catalysts are often recyclable, further reducing waste. benthamdirect.com

One-Pot and Multicomponent Reactions (MCRs): Designing synthetic sequences where multiple reaction steps are carried out in a single vessel without isolating intermediates. rsc.orgnih.gov This reduces solvent usage, purification steps, and waste generation. bohrium.com

Solvent-Free Conditions: Conducting reactions in the absence of any solvent, which minimizes environmental impact. benthamdirect.com

These green methodologies represent a significant advancement in the sustainable synthesis of quinoline derivatives, offering pathways that are not only more environmentally responsible but also often more efficient and cost-effective. researchgate.nettandfonline.com

Table 3: Examples of Green Chemistry Approaches in Quinoline Synthesis

| Green Approach | Example | Advantage | Reference |

| Microwave-Assisted | Skraup reaction in water under microwave irradiation | Reduced reaction time (15-20 min), use of green solvent. | tandfonline.com |

| Nanoparticle Catalysis | Friedländer reaction using copper-doped aerogels | High yields (90-97%) at mild temperatures (50°C), reusable catalyst. | tandfonline.com |

| Green Solvent | Three-component reaction in ethanol under microwave | Use of a renewable and non-toxic solvent. | tandfonline.com |

| One-Pot Synthesis | Three-component reaction of aldehydes and malononitriles | Good yields (75-86%) in a single step. | tandfonline.com |

Chemical Reactivity and Derivatization of 4 Chloro 8 Methoxy 2 Methylquinoline

Nucleophilic Substitution Reactions of the Chloro Group at Position 4

The chloro group at position 4 of the quinoline (B57606) ring is an active site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the adjacent nitrogen atom makes the C4 carbon electrophilic and thus prone to attack by nucleophiles. quinoline-thiophene.comresearchgate.net This reactivity allows for the introduction of a wide array of functional groups at this position, making it a key intermediate in the synthesis of more complex molecules. quinoline-thiophene.com

The chlorine at position 4 can be readily displaced by various nitrogen-based nucleophiles. For instance, reactions with amines (amination) and hydrazine (B178648) (hydrazination) are common derivatizations. In studies on analogous compounds like 4-chloro-8-methylquinolin-2(1H)-one, the 4-chloro group is displaced to form 4-amino and 4-hydrazino derivatives, respectively. mdpi.comresearchgate.net Hydrazination of a related dichloroquinoline demonstrated that the chloro group at position 4 is more reactive towards nucleophilic displacement than a chloro group at position 2. mdpi.com The reaction with hydrazine hydrate (B1144303) can lead to the formation of 4-hydrazino-8-methylquinolin-2(1H)-one. researchgate.net

Similarly, amination can be achieved. One method involves the conversion of an azide (B81097) derivative via a Staudinger reaction, which uses triphenylphosphine (B44618) followed by hydrolysis to yield the amine. mdpi.comresearchgate.net This two-step process is often preferred over methods like catalytic hydrogenation to avoid side reactions. mdpi.com

| Reactant | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | 4-Hydrazino derivative | mdpi.com |

| 4-Azido-8-methylquinolin-2(1H)-one | 1. Triphenylphosphine 2. HCl (hydrolysis) | 4-Amino derivative | mdpi.comresearchgate.net |

| 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Hydrazine hydrate | Pyrazolone derivative (via ring opening-ring closure) | researchgate.net |

The 4-chloro substituent is also reactive towards sulfur and oxygen nucleophiles. In a manner similar to amination, it can be substituted by thiols to form thioethers and by alkoxides to generate ethers. Research on the analogous 4-chloro-8-methylquinolin-2(1H)-one shows that it can be converted to 8-methyl-4-sulfanylquinolin-2(1H)-one by reacting with thiourea. mdpi.comresearchgate.net This highlights the utility of sulfur nucleophiles in displacing the C4-chloro group. While direct examples with alkoxides on 4-Chloro-8-methoxy-2-methylquinoline are not detailed in the provided context, the reactivity of 2- and 4-chloroquinolines with methoxide (B1231860) ions is a known transformation, with 2-chloroquinoline (B121035) generally showing higher reactivity. researchgate.net

The rate and success of nucleophilic substitution reactions are significantly dependent on the nature of the leaving group. libretexts.org A good leaving group is typically a weak base that can stabilize the negative charge it acquires upon departing. libretexts.org In the context of haloquinolines, the reactivity generally increases down the halogen group (Cl < Br < I) because the bond to the larger, more polarizable halogen is weaker, and the resulting halide ion is a weaker base. libretexts.orgmdpi.com

In substitution reactions on the quinoline core, the efficiency of the displacement can be influenced by the leaving group at other positions as well. For example, studies on 2,4-disubstituted quinolines revealed that the presence of an ethylthio group at position 2, instead of a chloro group, facilitated a hydrazinolysis reaction at that site, demonstrating that the identity of the leaving group is a critical factor in determining reaction outcomes. mdpi.com The relative reactivity of common leaving groups is estimated to span several orders of magnitude, with sulfonates and perfluoroalkane sulfonates being significantly more reactive than halides. nih.gov

Reactions Involving the Methoxy (B1213986) Group

While direct oxidation of the methoxy group itself is not a common reaction, it can play a role in metabolic transformations or oxidative displacement reactions. In other complex quinoline derivatives, such as the drug Lenvatinib, an O-aryl group at the 4-position can be displaced by glutathione. researchgate.net This displacement can be preceded by an enzymatic oxidation of other parts of the molecule. researchgate.net For polycyclic aromatic phenols, electrochemical oxidation in the presence of methanol (B129727) can lead to the formation of quinones after hydrolysis of an acetal (B89532) intermediate. nih.gov This suggests that under oxidative conditions, the aromatic ring system, influenced by the methoxy group, can be activated towards further reactions.

Reactions Involving the Methyl Group

The 2-methyl group is also a site for chemical modification. Its position adjacent to the ring nitrogen makes its protons slightly acidic and susceptible to a variety of transformations.

Research has shown that the methyl group of 4-methoxy-2-methyl quinolines can be oxidized using selenium dioxide to yield the corresponding 2-formyl-4-methoxy quinolines (aldehydes). researchgate.net Further oxidation of a 2-methyl group on a quinoline ring to a carboxylic acid can also be achieved, though it can be challenging to perform this selectively without oxidizing the quinoline rings themselves, which are susceptible to degradation by strong oxidizing agents like hot alkaline potassium permanganate. youtube.com Another approach involves the Ru(II)-catalyzed amidation of 8-methylquinolines with azides, which proceeds via C(sp³)–H bond activation to form quinolin-8-ylmethanamines. researchgate.net This demonstrates that the methyl group can be directly functionalized without prior activation.

Reactivity of the Methyl Group towards Alkylation or Other Transformations

The 2-methyl group of the quinoline ring is activated and can participate in various chemical transformations, including alkylation and condensation reactions. This reactivity stems from the ability of the quinoline nitrogen to stabilize the intermediate species formed upon deprotonation of the methyl group.

While direct alkylation studies on this compound are not extensively documented, the reactivity of the 2-methylquinoline (B7769805) system is well-established and provides a strong precedent. For instance, transition-metal catalysts have been effectively employed for the C(sp³)–H alkylation of 2-methylquinoline with alcohols. mdpi.com Noble metal catalysts, in particular, have demonstrated superior catalytic activity in these acceptorless dehydrogenative coupling reactions. mdpi.com Both benzyl (B1604629) alcohols and aliphatic alcohols can serve as alkylating agents, leading to the formation of chain-extended alkylquinolines. acs.org The reaction is believed to proceed through a transfer hydrogenation pathway, involving the formation of an aldehyde intermediate from the alcohol, followed by an aldol-type condensation with the deprotonated 2-methylquinoline and subsequent hydrogenation. acs.org

A notable, catalyst- and solvent-free approach involves the chemoselective alkylation of α-oxo compounds, such as α-keto amides and esters, with 2-methylquinolines. researchgate.net This method highlights the intrinsic reactivity of the 2-methyl group towards C(sp³)–H functionalization under green chemistry conditions. researchgate.net

Beyond alkylation, the 2-methyl group readily undergoes condensation reactions with various electrophiles, most notably aldehydes. The condensation of 2-methylquinolines with aromatic aldehydes, for example, is a well-known method for the synthesis of styrylquinolines. These reactions are typically base-catalyzed and proceed through the formation of a 2-methylene-1,2-dihydroquinoline intermediate.

A summary of representative transformations of the 2-methyl group in quinoline systems is presented in the table below.

| Transformation | Reagents/Conditions | Product Type | Reference |

| Alkylation | Alcohols, Transition-Metal Catalyst (e.g., Iridium complex), Base | 2-Alkylquinolines | mdpi.comacs.org |

| Alkylation | α-Oxo Compounds, Catalyst- and Solvent-Free | 2-(2-Hydroxy-2-oxoalkyl)quinolines | researchgate.net |

| Condensation | Aromatic Aldehydes, Base or Acid Catalysis | 2-Styrylquinolines |

Formation of Fused Heterocyclic Ring Systems

The this compound scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic ring systems. The reactive 4-chloro substituent is a key handle for annulation reactions, allowing for the construction of additional rings onto the quinoline framework.

Cyclization reactions involving derivatives of this compound are instrumental in building a diverse array of fused heterocycles with potential biological activities. These reactions often involve the initial functionalization of the quinoline core, followed by an intramolecular or intermolecular cyclization event.

A prominent strategy for the synthesis of fused quinolines involves the use of 2-chloro-3-formylquinolines as key intermediates. ijartet.com Although not directly this compound, these precursors, which can be prepared from substituted anilines, undergo condensation with bifunctional nucleophiles to yield fused systems. For example, the reaction of 2-chloro-3-formylquinolines with hydrazines affords pyrazolo[3,4-b]quinolines. ijartet.com This transformation is a powerful method for constructing this particular fused heterocyclic system, which is of interest due to its pharmacological properties. ijartet.comnih.gov

Another important class of fused quinolines, the thieno[2,3-b]quinolines, can also be synthesized from 2-chloro-3-formylquinoline precursors. The reaction with methyl thioglycolate in the presence of a base leads to the formation of the thieno[2,3-b]quinoline ring system. researchgate.net An alternative route to thieno[2,3-b]quinolines involves the iodocyclization of 3-alkynyl-2-(methylthio)quinolines. rsc.org This methodology provides a regioselective pathway to these fused heterocycles. rsc.org

The Gould-Jacobs reaction offers another versatile approach to fused systems. While classically used for quinoline synthesis, employing 3-aminopyrazole (B16455) derivatives instead of anilines can lead to the formation of pyrazolo[3,4-b]pyridines, which can be considered fused systems. mdpi.com The versatility of the 4-chloro substituent is further demonstrated in its conversion to other functionalities that can then participate in cyclization. For instance, substitution of the chloro group with a suitable nucleophile can introduce a side chain that subsequently undergoes intramolecular cyclization to form a new ring.

The following table summarizes representative cyclization reactions leading to fused quinoline systems.

| Fused System | Starting Material (or Analogue) | Key Reagents/Reaction Type | Reference |

| Pyrazolo[3,4-b]quinoline | 2-Chloro-3-formylquinoline | Hydrazine derivatives, Condensation/Cyclization | ijartet.comnih.gov |

| Thieno[2,3-b]quinoline | 2-Chloro-3-formylquinoline | Methyl thioglycolate, Base, Cyclocondensation | researchgate.net |

| Thieno[2,3-b]quinoline | 3-Alkynyl-2-(methylthio)quinoline | Iodine, Iodocyclization | rsc.org |

| Pyrazolo[3,4-b]pyridine | 3-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate, Gould-Jacobs Reaction | mdpi.com |

Biological Activities and Pharmacological Potential of 4 Chloro 8 Methoxy 2 Methylquinoline and Its Derivatives

Antimicrobial Activities

Quinoline (B57606) derivatives have long been recognized for their broad-spectrum antimicrobial properties. researchgate.netbohrium.com The unique chemical structure of 4-Chloro-8-methoxy-2-methylquinoline, featuring chloro, methoxy (B1213986), and methyl groups, contributes to its potential as an antimicrobial agent. quinoline-thiophene.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

This compound has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Laboratory studies have determined its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium. The compound is particularly effective against Staphylococcus aureus, a common Gram-positive bacterium, and also shows activity against Gram-negative strains like Escherichia coli and Klebsiella pneumoniae.

Derivatives of 8-methoxy-quinoline have also shown significant antibacterial action. Studies on various synthesized derivatives have reported potent activity against strains like S. aureus, Bacillus subtilis (B. subtilis), and E. coli, with some derivatives showing efficacy comparable to standard antibiotics. researchgate.net

| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | 1 x 10⁻⁶ | |

| Escherichia coli | Gram-Negative | 1 x 10⁻⁵ | |

| Klebsiella pneumoniae | Gram-Negative | 1 x 10⁻⁵ |

Antifungal Properties

The quinoline nucleus is a core component of various compounds exhibiting antifungal properties. researchgate.netnih.govnih.gov While specific antifungal data for this compound is not extensively detailed in the available literature, numerous studies on its derivatives highlight the potential of this chemical class against fungal pathogens. nih.govacs.orgmdpi.com

For instance, certain fluorinated quinoline analogs and other derivatives have shown good antifungal activity against various fungi, including Candida species and plant pathogenic fungi like S. sclerotiorum and R. solani. mdpi.comnih.gov Specifically, some 7-chloroquinoline (B30040) derivatives have exhibited MIC values against Candida albicans that are comparable to the standard antifungal drug fluconazole. researchgate.net The structural modifications on the quinoline ring, such as the introduction of different substituents, play a crucial role in determining the spectrum and potency of the antifungal action. nih.govnih.gov

Mechanisms of Antimicrobial Action (e.g., DNA binding, enzyme inhibition, membrane disruption)

The antimicrobial action of quinoline-based compounds is often multifactorial. A primary mechanism for quinolone antibiotics is the inhibition of essential bacterial enzymes called DNA gyrase and topoisomerase IV. nih.govacs.orgoup.comnih.gov These enzymes are critical for DNA replication, and by trapping them on the bacterial chromosome, quinolones lead to a fragmentation of the DNA and ultimately cell death. nih.govacs.org

For this compound and its derivatives, the proposed mechanisms involve interactions with specific molecular targets. This can include the inhibition of key enzymes involved in the pathogen's metabolic pathways, thereby disrupting cellular functions necessary for its survival. Another potential mechanism is the direct interaction with microbial DNA, interfering with replication and transcription processes. Some derivatives, particularly those based on the 8-hydroxyquinoline (B1678124) structure, exert their effect by chelating essential metal ions, which disrupts the metal homeostasis within the bacterial cell. nih.govmdpi.com The chloroethyl group present in some derivatives may also facilitate covalent binding to proteins, leading to enzyme inhibition.

Anticancer Activities

The quinoline scaffold is a cornerstone in the development of new anticancer agents, with derivatives showing promise by impacting various cancer cell processes like apoptosis, cell cycle arrest, and the inhibition of angiogenesis. arabjchem.org

Cytotoxicity against Various Cancer Cell Lines

This compound has been reported to possess broad-spectrum antiproliferative activity, demonstrating cytotoxic effects against human cancer cell lines. Studies have shown its efficacy against hepatoma (liver cancer) cells, with IC50 values—the concentration of a drug that is required for 50% inhibition in vitro—ranging from 4.60 to 25.00 µM.

Structurally related derivatives have also exhibited significant cytotoxicity across a wide range of cancer cell lines. For example, a derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), showed potent cytotoxic effects against liver (HepG2), colon (HCT-116), breast (MCF-7), and lung (A549) cancer cell lines. mdpi.com Other quinoline derivatives have demonstrated selective cytotoxicity against various cancer cells, including those of the breast, cervix, and bone marrow. nih.govnih.gov

| Cancer Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| HepG2 | Liver Cancer | 3.3 | mdpi.com |

| HCT-116 | Colon Cancer | 23 | mdpi.com |

| MCF-7 | Breast Cancer | 3.1 | mdpi.com |

| A549 | Lung Cancer | 9.96 | mdpi.com |

Modulation of Cellular Pathways (e.g., PI3K/AKT/mTOR signaling pathway)

A critical mechanism underlying the anticancer activity of many quinoline derivatives is their ability to modulate key cellular signaling pathways that are often deregulated in cancer. jst.go.jpnih.govresearchgate.net The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature in many human cancers. nih.govmdpi.comnih.govfrontiersin.org

Several studies have identified quinoline-based compounds as potent inhibitors of this pathway. jst.go.jpnih.govresearchgate.net These inhibitors can act on different nodes of the cascade, such as PI3K itself or the downstream kinase mTOR. jst.go.jpnih.gov For example, certain quinoline-chalcone hybrids have been shown to inhibit the phosphorylation of PI3K, AKT, and mTOR. jst.go.jp The anticancer effect of this compound is believed to involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors, a process often controlled by the PI3K/AKT/mTOR pathway. By inhibiting this pathway, quinoline derivatives can induce apoptosis (programmed cell death) and arrest the cell cycle, thereby halting the proliferation of cancer cells. arabjchem.orgjst.go.jpnih.gov

Induction of Apoptosis and Inhibition of Cell Migration

The ability to induce programmed cell death (apoptosis) and prevent cell migration is a key mechanism for anti-cancer agents. Research into derivatives of the quinoline structure has revealed significant potential in this area.

A synthetic derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49), has demonstrated notable cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2. nih.gov Its mechanism involves inhibiting cell proliferation and migration. nih.gov Further studies showed that this compound arrests the cell cycle in the G2/M phase and triggers apoptosis through the mitochondrial pathway. nih.gov Similarly, 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline (MMNC) also inhibits the proliferation of these colorectal cancer cells, inducing G2/M phase cell cycle arrest and apoptosis. researchgate.net

Other related structures have also been evaluated. For instance, certain 4-anilino-8-hydroxy-2-phenylquinoline derivatives were found to inhibit cancer cell growth by causing an accumulation of cells in the S-phase of the cell cycle. nih.gov Another related compound, 8-Methoxypsoralen (8-MOP), has been shown to induce apoptosis in human gastric cancer cells by increasing the expression of the tumor suppressor protein p53 and activating caspase-3. biomolther.org Furthermore, 8-MOP was found to inhibit the metastasis of these cancer cells by reducing the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9, proteins crucial for cell invasion. biomolther.org This was confirmed by observations of decreased wound healing, migration, and invasion abilities in a dose-dependent manner in treated cells. biomolther.org

Table 1: Effects of Quinoline Derivatives on Apoptosis and Cell Migration

| Compound | Cell Line | Key Findings | Reference |

|---|---|---|---|

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116, Caco-2 | Inhibits proliferation and migration; Induces G2/M cell cycle arrest and apoptosis. nih.gov | nih.gov |

| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline | HCT116, Caco-2 | Inhibits proliferation; Induces G2/M cell cycle arrest and apoptosis. researchgate.net | researchgate.net |

| 4-anilino-8-hydroxy-2-phenylquinoline derivatives | Cancer cells | Growth inhibition via S-phase cell cycle arrest. nih.gov | nih.gov |

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting this process is a validated strategy in cancer therapy. Derivatives of the 4-oxyquinoline class have been developed as potent inhibitors of angiokinases, the enzymes that drive angiogenesis.

One such derivative, WXFL-152 , was identified as a triple-angiokinase inhibitor. scienceopen.com This compound effectively blocks the signaling pathways of key angiokinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptor β (PDGFRβ). scienceopen.com By doing so, WXFL-152 inhibits the proliferation of both vascular endothelial cells and pericytes, two cell types essential for building new blood vessels. scienceopen.com The development of WXFL-152 was an optimization of a lead compound, WXFL-255 (4-(3-chloro-4-(3-cyclopropylthioureido)phenoxy)-7-methoxyquinoline-6-carboxamide), which also functions as an angiokinase inhibitor. scienceopen.com

Table 2: Angiogenesis Inhibition by Quinoline Derivatives

| Compound | Target Kinases | Cellular Effect | Reference |

|---|---|---|---|

| WXFL-152 | VEGFR2, FGFRs, PDGFRβ | Inhibits proliferation of vascular endothelial cells and pericytes. scienceopen.com | scienceopen.com |

Antimalarial Activities

The quinoline core is famously associated with antimalarial drugs like chloroquine (B1663885). Research continues to explore new quinoline derivatives to combat drug-resistant strains of the malaria parasite, Plasmodium falciparum.

The 4-aminoquinoline (B48711) class of compounds remains a focus for developing new antimalarials. nih.govmdpi.com Modifications to the side chain of the 4-aminoquinoline structure are being explored to modulate activity against resistant parasites. nih.gov For example, a series of 4-methylaminoquinoline derivatives demonstrated significant parasite inhibition in laboratory studies. nih.gov One compound from this series showed 100% parasite inhibition in a mouse model of malaria. nih.gov

Hybrid molecules incorporating the quinoline scaffold have also shown promise. A 1,2,3-triazol-1-yl quinoline derivative (compound 56) was active against a chloroquine-resistant clone of P. falciparum. mdpi.com Another hybrid, compound 75 , which combines a chloroquine derivative with another structure, also showed potent antimalarial activity and was selected as a prototype for further studies to overcome drug resistance. mdpi.com Furthermore, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline , named MG3, displayed excellent activity against both drug-resistant P. falciparum and P. vivax parasites. mdpi.com

Table 3: Antimalarial Activity of Selected Quinoline Derivatives

| Derivative Class / Compound | Parasite Strain(s) | Key Findings | Reference |

|---|---|---|---|

| 4-Methylaminoquinolines | P. falciparum (3D7, K1) | Significant inhibition; one compound showed 100% inhibition in a mouse model. nih.gov | nih.gov |

| MG3 | P. falciparum (drug-resistant), P. vivax | Excellent in vitro activity against multiple species. mdpi.com | mdpi.com |

| Compound 75 (hybrid) | P. falciparum (W2) | Potent activity (IC50 = 0.09 µM) and high selectivity. mdpi.com | mdpi.com |

Anti-inflammatory Properties

Chronic inflammation is implicated in a wide range of diseases. Some compounds containing a methoxy group, similar to that in this compound, have been reported to possess anti-inflammatory effects. biomolther.org For example, 8-Methoxypsoralen (8-MOP) has demonstrated anti-inflammatory properties. biomolther.org

In a broader context, research on naphthoquinone derivatives , which share some structural similarities with quinolines, has identified potent anti-inflammatory activity. nih.gov These compounds were shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). nih.gov One derivative, compound 9 , was particularly effective, reducing the messenger RNA (mRNA) levels of several pro-inflammatory proteins, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α). nih.gov

Antiviral Activities

The structural framework of quinoline is also being leveraged in the search for new antiviral agents. Studies have shown that quinoline derivatives and related heterocyclic compounds possess activity against a variety of viruses.

For instance, research on 2-substituted and 2,6-disubstituted quinoline-4-carboxylic acids revealed antiviral activity against orthopoxviruses. researchgate.net Structurally related compounds like quinoxalines and quinazolines have also been investigated. A review of quinoxaline (B1680401) derivatives highlighted their potential as antiviral agents, with one compound showing activity against the Herpes simplex virus. nih.gov Additionally, a series of novel 4-thioquinazoline derivatives containing a chalcone (B49325) moiety were synthesized and found to exhibit notable antiviral activity against the Tobacco Mosaic Virus (TMV). mdpi.com Two compounds in this series, M2 and M6, showed superior protection activity compared to the commercial antiviral agent Ribavirin. mdpi.com

Table 4: Antiviral Activity of Quinoline and Related Heterocyclic Derivatives

| Compound Class | Target Virus | Key Findings | Reference |

|---|---|---|---|

| Quinoxaline derivatives | Herpes Simplex Virus (HSV) | One derivative reduced viral plaques by 25%. nih.gov | nih.gov |

| Quinoline-4-carboxylic acid derivatives | Orthopoxviruses | Demonstrated antiviral activity in cell cultures. researchgate.net | researchgate.net |

Other Pharmacological Relevance

The therapeutic potential of quinoline derivatives extends beyond the fields of cancer and infectious diseases, with studies indicating relevance in treating neurological disorders, metabolic diseases, and other parasitic infections.

Anticonvulsant Activity : Several 8-substituted quinoline derivatives have been synthesized and shown to possess excellent anticonvulsant properties in maximal electroshock (MES) and pentylenetetrazole (scMet) seizure models. jst.go.jpnih.govresearchgate.net One of the most potent was compound 20 (8-(3′-(4″-phenylpiperazino)-2′-hydroxypropyloxy)quinoline). jst.go.jpnih.govresearchgate.net Fused heterocyclic systems, such as 1,2,4-triazolo[4,3-a]-quinolines , also demonstrated significant anticonvulsant activity. nih.gov

Antidiabetic Activity : Quinoline derivatives have emerged as a new class of potential antidiabetic agents. nih.govmdpi.com They have been shown to act as inhibitors of protein glycation, a process implicated in diabetic complications. nih.gov Other derivatives have been designed to inhibit carbohydrate-digesting enzymes. For example, compound 7g , a quinoline-amide hybrid, showed remarkable inhibition of α-glucosidase and α-amylase, outperforming the standard drug acarbose. mdpi.com Similarly, compound 10c , a thiomethylacetamide-quinoline derivative, was identified as a highly potent α-glucosidase inhibitor. nih.gov

Antileishmanial Activity : Leishmaniasis is a parasitic disease for which new treatments are needed. The quinoline scaffold has proven to be a valuable starting point for the development of antileishmanial drugs. nih.govnih.govmdpi.com Studies have shown that 2-substituted and 3-substituted quinolines are effective against Leishmania parasites in both cellular and animal models. nih.govnih.gov For instance, compound 3b , a 3-substituted quinoline, was 8.3-fold more active than the standard pentavalent antimony treatment against intracellular L. chagasi. nih.gov Research has also demonstrated that substituting the quinoline ring at different positions can significantly affect the antileishmanial activity. mdpi.com

Table 5: Other Pharmacological Activities of Quinoline Derivatives

| Activity | Derivative Class / Compound | Key Findings | Reference(s) |

|---|---|---|---|

| Anticonvulsant | 8-substituted quinolines (e.g., compound 20) | Potent activity in MES and scMet seizure models. jst.go.jpnih.govresearchgate.net | jst.go.jpnih.govresearchgate.net |

| Antidiabetic | Quinoline-amide hybrids (e.g., compound 7g) | Potent dual inhibition of α-glucosidase and α-amylase. mdpi.com | mdpi.com |

| Antidiabetic | Thiomethylacetamide-quinolines (e.g., compound 10c) | Highly potent α-glucosidase inhibition. nih.gov | nih.gov |

| Antileishmanial | 3-substituted quinolines (e.g., compound 3b) | Significantly greater activity than standard therapy against L. chagasi. nih.gov | nih.gov |

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activity

Substituents on the quinoline (B57606) ring system of 4-Chloro-8-methoxy-2-methylquinoline significantly modulate its physicochemical properties and, consequently, its biological activity. The electronic and steric effects of these groups influence how the molecule interacts with biological macromolecules.

The chloro and methoxy (B1213986) groups are fundamental to the chemical reactivity and biological potential of this compound. The interplay of their electronic properties is a key factor in the compound's mechanism of action.

The chlorine atom at the C-4 position is an electron-withdrawing group. quinoline-thiophene.com This property decreases the electron density of the quinoline ring, making it more susceptible to nucleophilic substitution reactions. quinoline-thiophene.com This reactivity is crucial in the synthesis of new derivatives, as the chloro group can be replaced by various nucleophiles to create a library of analogues. mdpi.com From a biological standpoint, the chloro group can participate in beneficial intermolecular interactions within protein binding pockets, potentially enhancing the potency of the molecule. youtube.com

Table 1: Influence of Chloro and Methoxy Groups on Compound Properties

| Functional Group | Position | Electronic Effect | Impact on Physicochemical Properties & Reactivity |

| Chloro | C-4 | Electron-withdrawing | Facilitates nucleophilic substitution reactions. quinoline-thiophene.com |

| Methoxy | C-8 | Electron-donating | Enhances lipophilicity; stabilizes intermediates. quinoline-thiophene.com |

While the core focus is on this compound, SAR studies of related quinoline compounds provide valuable insights into how substitutions at other positions can affect biological activity.

Studies on analogous quinoline structures have shown that the position and nature of halogen substituents are critical. For instance, in a series of 2-arylvinylquinolines investigated for antiplasmodial activity, a chlorine atom at the C-6 position was found to be superior to both a fluorine atom and a methoxy group for potency. nih.gov This suggests that introducing a chloro group at the C-6 position of the this compound scaffold could be a viable strategy for enhancing certain biological activities. nih.gov

Design and Synthesis of Analogues for Enhanced Efficacy

This compound serves as a valuable building block for the synthesis of new chemical entities with potentially improved therapeutic properties. A primary strategy involves the nucleophilic substitution of the reactive 4-chloro group. mdpi.com

Researchers have successfully synthesized a variety of 4-substituted quinolinones and quinolinethiones from related 4-chloro-quinolin-2(1H)-one structures. mdpi.comresearchgate.net These reactions introduce new functional groups such as sulfanyl, hydrazino, azido, and amino moieties at the C-4 position, which are synthetically useful for further elaboration. mdpi.com For example, modifying the 4-chloro group to an amino group could enhance solubility and alter target binding interactions.

Another approach involves using the core quinoline structure to build more complex molecules. In one study, a series of quinoline-indole-Schiff base derivatives were developed, where the 8-methoxy-2-methylquinoline (B1296761) moiety was determined to be a fundamental component for the observed antitumor activity. lookchem.com This indicates that while modifications are made, preserving this core scaffold is crucial for maintaining the desired biological function. lookchem.com The synthesis of these analogues often involves multi-step processes, starting with the functionalization of the quinoline core. quinoline-thiophene.comnih.gov

Table 2: Examples of Synthesized Analogues and Modifications

| Starting Scaffold | Modification | Resulting Analogue Class | Potential Enhancement |

| 4-Chloro-8-methylquinolin-2(1H)-one | Nucleophilic substitution at C-4 | 4-Sulfanyl, -hydrazino, -azido, -amino derivatives | New synthetic handles, altered biological activity. mdpi.com |

| This compound | Replacement of C-4 chloro with amino group | 4-Amino-8-methoxy-2-methylquinoline | Improved solubility, potential for new target interactions. |

| 8-methoxy-2-methylquinolin-4-amine | Linkage to indole-carbohydrazide | Quinoline-Indole-Schiff base derivatives | Enhanced antitumor effect by adding bicyclic aromatic rings. lookchem.com |

Correlation of Structural Modifications with Biological Targets

The ultimate goal of SAR studies is to understand how specific structural features of a molecule correlate with its interaction with biological targets, such as enzymes, receptors, or DNA.

The quinoline scaffold itself is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov For this compound and its derivatives, the mechanism of action often involves the inhibition of key cellular enzymes or the modulation of signaling pathways. For instance, certain derivatives have shown the ability to induce apoptosis (programmed cell death) in cancer cells by modulating the signaling pathways that control this process.

Specific structural modifications have been linked to distinct biological targets. A notable example is a derivative of 8-methoxy-2-methylquinoline that was found to exert its anticancer effects by targeting the protein Nur77 and inducing its translocation to the mitochondria, which in turn triggers autophagic cell death. lookchem.com Other quinoline derivatives have been investigated as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer cells. researchgate.net The chloro group may also play a direct role in the mechanism, potentially by forming covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of their function. The C-8 methoxy group, by enhancing lipophilicity, can facilitate the compound's access to these intracellular targets.

Theoretical and Computational Studies

Quantum Chemical Methods (e.g., Density Functional Theory (DFT) for Structural and Spectroscopic Analysis)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the structural and spectroscopic properties of quinoline (B57606) derivatives. nih.gov For compounds related to 4-Chloro-8-methoxy-2-methylquinoline, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), have been employed to optimize molecular geometry and predict vibrational frequencies. researchgate.netresearchgate.netresearchgate.net These theoretical calculations allow for the assignment of fundamental vibrational modes observed in FT-IR and FT-Raman spectra. nih.gov

Studies on similar substituted quinolines demonstrate that DFT can accurately predict geometric parameters such as bond lengths and angles, which are often in good agreement with experimental data from X-ray crystallography. nih.gov Furthermore, these computational approaches are used to understand the electronic properties of the molecule. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) helps in determining the molecule's reactivity, with the energy gap between them indicating chemical stability. researchgate.net

Other computed parameters for related molecules include global reactivity descriptors like electronegativity, hardness, softness, and the electrophilicity index, which are derived from HOMO-LUMO energies. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to predict reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net While specific DFT studies exclusively on this compound are not detailed in the provided results, the methodologies applied to closely related structures such as 2-methylquinolines, 4-amino-2-methylquinoline, and other derivatives establish a clear precedent for its structural and spectroscopic evaluation. researchgate.netnih.govresearchgate.net

Molecular Docking Studies for Receptor Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a ligand, such as a quinoline derivative, might interact with the active site of a biological target, typically a protein or enzyme. researchgate.netnih.gov The goal is to predict binding affinity and mode, often quantified by a scoring function that estimates the strength of the interaction. researchgate.net

While specific docking studies for this compound were not identified, research on analogous compounds highlights the utility of this approach. For instance, various quinoline derivatives have been docked against several therapeutic targets:

HIV Reverse Transcriptase: A series of quinoline derivatives were synthesized and studied for their potential as HIV non-nucleoside reverse transcriptase inhibitors. nih.gov Docking simulations showed that these compounds fit well into the allosteric site of the enzyme, with some exhibiting better docking scores than standard drugs like rilpivirine (B1684574) and elvitegravir. nih.gov Key interactions included hydrogen bonds with amino acid residues like Lysine 101 and hydrophobic interactions with Tryptophan 229. nih.gov

Hepatitis B Virus (HBV): In a study of different quinoline derivatives, molecular docking simulations identified them as potential inhibitors of HBV replication. mdpi.com

Bacterial Targets: Docking studies of 8-chloro-quinolone compounds have been performed to investigate their antimicrobial activity against Staphylococcus aureus. researchgate.net These studies help correlate the predicted binding affinity with experimentally observed antimicrobial activity. researchgate.net

COVID-19 Main Protease (Mpro): In the search for anti-Covid-19 agents, quinazolin-2,4-dione derivatives were docked against the Mpro enzyme, with some compounds showing strong binding affinity through hydrogen bonds and arene-cation interactions. ekb.eg

These examples demonstrate that the quinoline scaffold is a promising framework for designing molecules that can interact with various biological receptors, a process that is significantly guided by molecular docking simulations.

Prediction of Physicochemical and Pharmacokinetic Properties

The prediction of physicochemical and pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), is a critical step in the early stages of drug discovery. unpad.ac.id These properties can be estimated using computational models based on a molecule's structure.

For this compound, several key physicochemical properties have been determined or predicted. The compound typically appears as a white to light yellow solid powder. quinoline-thiophene.com It is generally soluble in common organic solvents such as ethanol (B145695) but has poor solubility in water, which is characteristic of many aromatic organic compounds. quinoline-thiophene.com

In silico predictions provide further quantitative insights. These tools analyze a chemical structure to forecast its behavior, helping to identify potential liabilities before synthesis. unpad.ac.id Key predicted parameters for this compound are summarized in the table below.

| Property | Predicted/Reported Value | Significance |

|---|---|---|

| Molecular Formula | C₁₁H₁₀ClNO uni.lusigmaaldrich.com | Defines the elemental composition. |

| Molecular Weight | 207.66 g/mol sigmaaldrich.comsigmaaldrich.com | Influences diffusion and transport across membranes. |

| XlogP (predicted) | 3.2 uni.lu | Measures lipophilicity, affecting solubility and membrane permeability. |

| Melting Point | 80-85 °C sigmaaldrich.com | A fundamental physical property for identification and purity. |

| Hydrogen Bond Donors | 0 researchgate.net | Part of Lipinski's Rule of Five for drug-likeness. |

| Hydrogen Bond Acceptors | 2 (N and O atoms) researchgate.net | Part of Lipinski's Rule of Five for drug-likeness. |

These properties are crucial for evaluating the compound's potential as a drug candidate. For example, the molecular weight and the number of hydrogen bond donors and acceptors fall within the typical ranges suggested by Lipinski's Rule of Five, which is a guideline for assessing drug-likeness.

Conformational Analysis and Stability

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Understanding the preferred conformation and the energy barriers between different states is crucial for comprehending a molecule's reactivity and its ability to bind to a receptor.

Computational methods are also used to study molecular stability. nih.gov For quinoline derivatives, theoretical studies can explore the potential energy surface by rotating flexible bonds, such as those connected to the methoxy (B1213986) and methyl groups, to identify the most stable, low-energy conformers. mdpi.com Studies on similar heterocyclic systems have also investigated the stability of different tautomers (e.g., keto vs. enol forms), which can have a profound impact on chemical and biological activity. nih.gov For this compound, the primary conformational flexibility would arise from the rotation of the methoxy group relative to the quinoline plane.

Analytical Methodologies for Characterization

Spectroscopic Techniques

Spectroscopy is fundamental to the characterization of 4-Chloro-8-methoxy-2-methylquinoline, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound. While specific spectral data with assigned chemical shifts for this exact compound are not widely published, commercial suppliers confirm that the ¹H-NMR (proton NMR) spectrum is consistent with its expected structure. thermofisher.com

In a typical analysis, the compound would be dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), to observe the proton and carbon environments.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring, a singlet for the methoxy (B1213986) (-OCH₃) group protons, and a singlet for the methyl (-CH₃) group protons. The integration of these signals would confirm the number of protons in each unique environment.

¹³C-NMR: The carbon-13 NMR spectrum would provide complementary information, showing distinct peaks for each unique carbon atom in the molecule, including the carbons of the quinoline core, the methyl group, and the methoxy group.

The use of different deuterated solvents may be employed to resolve any overlapping signals through solvent-induced shifts.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation. The structure suggests the presence of several characteristic absorption bands:

C-Cl Stretch: A band corresponding to the carbon-chlorine bond.

C-O Stretch: Bands associated with the aryl ether linkage of the methoxy group.

C=N and C=C Vibrations: A series of absorption bands in the aromatic region (typically 1400-1600 cm⁻¹) characteristic of the quinoline ring system.

C-H Stretch: Signals corresponding to aromatic and aliphatic C-H bonds.

While IR spectroscopy is a standard method used to establish the structure of new quinoline derivatives, specific wavenumber data for this compound is not detailed in the available literature. mdpi.com

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₁H₁₀ClNO and a monoisotopic mass of approximately 207.045 Da. uni.lusigmaaldrich.com

High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the molecular formula with high accuracy. A key feature in the mass spectrum of this compound is the isotopic pattern of the chlorine atom; the presence of two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, results in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units with this characteristic intensity ratio.

Predicted mass-to-charge ratios (m/z) for various adducts of the molecule have been calculated and are essential for interpreting experimental results from techniques like electrospray ionization (ESI-MS).

Predicted Mass Spectrometry Data

| Adduct | Mass-to-Charge (m/z) |

|---|---|

| [M]⁺ | 207.04454 |

| [M+H]⁺ | 208.05237 |

| [M+Na]⁺ | 230.03431 |

| [M+K]⁺ | 246.00825 |

| [M+NH₄]⁺ | 225.07891 |

Data sourced from PubChemLite. uni.lu

The fragmentation pattern of methoxyquinolines upon electron impact typically involves the loss of groups such as CHO or CH₃. cdnsciencepub.commcmaster.ca

Elemental Analysis (C, H, N)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound, serving as a fundamental check of its purity and empirical formula. mdpi.com The analysis is performed by high-temperature combustion, where the sample is converted into gaseous components (CO₂, H₂O, N₂) that are then quantified. oealabs.comelementar.com For this compound (C₁₁H₁₀ClNO), the theoretical elemental composition can be calculated from its molecular weight (207.66 g/mol ). sigmaaldrich.com

Theoretical Elemental Composition of C₁₁H₁₀ClNO

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms per Molecule | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 63.62 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.85 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.07 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.74 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.70 |

| Total | | | | 207.660 | 100.00 |

Chromatographic Techniques (e.g., Thin-Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))

Chromatographic methods are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): This is a primary technique used to determine the purity of the compound. Commercial batches are often assayed by HPLC, with purities of ≥94.0% being reported. thermofisher.com The method involves passing the compound, dissolved in a suitable solvent, through a column under high pressure to separate it from any starting materials or byproducts.

Thin-Layer Chromatography (TLC): TLC is commonly used to monitor the progress of a chemical reaction in real-time or for preliminary purity checks due to its speed and low cost. The compound's solubility in common organic solvents like ethanol (B145695) and dichloromethane (B109758) facilitates its analysis by these methods. quinoline-thiophene.com

Gas Chromatography (GC): GC can also be used for purity analysis, especially when coupled with a mass spectrometer (GC-MS).

While these techniques are standard for analysis, specific method parameters such as mobile phase compositions or retention times for this compound are not detailed in the reviewed sources.

X-ray Crystallography for Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a solid crystalline compound. For complex molecules like halogenated quinolines, this technique can resolve structural ambiguities and confirm the precise stereochemistry and intermolecular interactions. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which the exact positions of all atoms can be determined, providing unambiguous proof of the structure. However, there are no publicly available reports of a crystal structure determination for this compound.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of 4-Chloro-8-methoxy-2-methylquinoline and its analogs is a dynamic area of research. Traditional methods are often being refined or replaced by more efficient, scalable, and environmentally friendly processes. nih.gov Future exploration is focused on several key areas:

Microwave-Assisted Synthesis : This technique has been shown to accelerate reaction times, increase yields, and simplify purification processes for quinoline (B57606) derivatives. quinoline-thiophene.comresearchgate.net Researchers are expected to continue optimizing microwave parameters (power, temperature, and time) to streamline the production of this compound. quinoline-thiophene.com

Flow Chemistry : The use of continuous flow reactors, as demonstrated in modified Doebner-von Miller reactions for similar quinolines, offers advantages in control, safety, and scalability. rsc.org Applying flow chemistry to the synthesis of this specific compound could lead to more efficient industrial production.

Green Catalysis : There is a significant push towards using nanocatalysts, such as copper-based nanoparticles, to drive the synthesis of quinoline derivatives under milder, solvent-free, or aqueous conditions. nih.gov These green approaches reduce waste and energy consumption, aligning with the principles of sustainable chemistry.

Novel Starting Materials : Research continues into alternative starting materials, including various pyridine (B92270) derivatives, which can be modified and cyclized to form the quinoline ring structure. quinoline-thiophene.com This expands the toolkit available to chemists for creating structural diversity.

Development of New Bioactive Quinoline Derivatives

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, known for its broad range of pharmacological activities. orientjchem.orgekb.eg this compound serves as an essential building block for creating new bioactive molecules. quinoline-thiophene.com The reactive chlorine atom at the 4-position is particularly useful, as it can be readily substituted by various nucleophiles to generate a library of new compounds.

Future research is focused on synthesizing derivatives with enhanced or novel therapeutic properties, including:

Anticancer Agents : Derivatives are being designed to target various cancer-related pathways. nih.govorientjchem.org For example, modifications of the quinoline structure have led to compounds that inhibit tubulin polymerization or act as selective inhibitors of protein kinases involved in cell proliferation. ekb.eg A derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline, has shown notable cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR pathway. nih.govacs.org

Antimalarial Drugs : The quinoline core is central to many antimalarial drugs like chloroquine (B1663885) and mefloquine. nih.govrsc.org Research aims to develop new analogs that can overcome growing drug resistance in malaria parasites, potentially by creating hybrid molecules or modifying substituents to alter the mechanism of action. nih.govrsc.org

Anti-inflammatory Agents : Scientists have successfully designed quinoline-based motifs that exhibit significant anti-inflammatory properties, with some compounds showing efficacy comparable to standard drugs like diclofenac (B195802) sodium. rsc.orgrsc.org

Antimicrobial Compounds : The functionalization of the quinoline ring is being explored to develop new antibacterial and antifungal agents. orientjchem.orgnih.gov

The following table summarizes the development of bioactive derivatives from quinoline scaffolds.

Table 1: Bioactive Quinoline Derivatives and Their Therapeutic Potential| Therapeutic Area | Target/Mechanism | Example Compounds/Derivatives | Supporting Research |

|---|---|---|---|

| Anticancer | Tubulin Polymerization Inhibition, Kinase Inhibition (e.g., PI3K/AKT/mTOR), Apoptosis Induction | 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline, N-2-diphenylquinol-4-carboxamide | ekb.egnih.govrsc.org |

| Antimalarial | Inhibition of Heme Polymerization, Interference with Hemoglobin Digestion | Chloroquine, Mefloquine, Quinine (B1679958) | nih.govrsc.orghuji.ac.ildrugbank.com |